molecular formula C15H17ClN4OS B12923659 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- CAS No. 917594-75-3

4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-

Cat. No.: B12923659
CAS No.: 917594-75-3
M. Wt: 336.8 g/mol
InChI Key: HEDQGPGKTDRXHK-UHFFFAOYSA-N
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Description

The compound 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- (hereafter referred to as Compound A) is a pyrimidine derivative characterized by:

  • A pyrimidine core substituted at position 6 with chlorine.
  • A methylthio (-SMe) group at position 2.
  • A 4-(4-morpholinyl)phenyl group attached to the amine at position 3.

The morpholine moiety in Compound A may enhance solubility and influence binding interactions in biological systems .

Properties

CAS No.

917594-75-3

Molecular Formula

C15H17ClN4OS

Molecular Weight

336.8 g/mol

IUPAC Name

6-chloro-2-methylsulfanyl-N-(4-morpholin-4-ylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C15H17ClN4OS/c1-22-15-18-13(16)10-14(19-15)17-11-2-4-12(5-3-11)20-6-8-21-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,18,19)

InChI Key

HEDQGPGKTDRXHK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Biological Activity

4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and related research findings.

  • Chemical Name: 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-
  • Molecular Formula: C₁₃H₁₄ClN₃S
  • Molecular Weight: 283.79 g/mol
  • CAS Number: Not specifically listed in the provided sources but related compounds have CAS numbers such as 1005-38-5 for similar pyrimidine derivatives.

The biological activity of 4-Pyrimidinamine derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. Notably, many pyrimidine derivatives act as inhibitors of Cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, studies have shown that certain derivatives can effectively inhibit CDK 4 and CDK 6, leading to cell cycle arrest in various cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits broad-spectrum anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cells by activating intrinsic and extrinsic signaling pathways. The effectiveness against specific cancer types was demonstrated through various assays measuring growth inhibition and apoptosis induction.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-1160.09EGFR inhibition and apoptosis induction
HepG-24.03Cell cycle arrest at G2/M phase
MCF-73.04Increased caspase-3 activity
A5492.40Induction of intrinsic apoptosis pathways

Case Studies

  • Study on CDK Inhibition : A recent study focused on a series of pyrimidine derivatives, including variations of the compound , demonstrated their capacity to inhibit CDK activity effectively. This resulted in significant growth inhibition across multiple cancer cell lines, with selectivity ratios indicating potential for targeted therapy .
  • Mechanistic Insights : Another investigation into the apoptotic mechanisms revealed that treatment with these compounds led to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. These changes were associated with enhanced mitochondrial membrane permeability and subsequent cell death .

Safety and Toxicity

While the anticancer properties are promising, safety profiles must be considered. Compounds similar to 4-Pyrimidinamine have shown varying degrees of cytotoxicity against non-cancerous cells, emphasizing the need for further studies to establish clear therapeutic windows .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Compound A shares structural similarities with several pyrimidine derivatives, but key differences in substituents lead to distinct properties:

Compound Name Substituents (Positions) Key Features Molecular Weight (g/mol) References
Compound A 6-Cl, 2-SMe, N-[4-morpholinylphenyl] Morpholine enhances solubility; methylthio contributes to lipophilicity ~365.9 (estimated)
6-Chloro-2-(methylthio)pyrimidin-4-amine 6-Cl, 2-SMe Simpler analog lacking aryl and morpholine groups 191.7
4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine 4-Cl, 6-morpholino, 2-NMe₂ Dimethylamine vs. aryl group; altered electronic effects 271.8
6-(((4-Chlorophenyl)thio)methyl)-N,N-diethyl-2-phenylpyrimidin-4-amine 6-(4-Cl-Ph-SCH₂), 2-Ph Thioether linker; diethylamine substituent ~428.0
4-(4-Chloro-phenyl)-6-morpholin-4-yl-pyrimidin-2-ylamine 4-Cl-Ph, 6-morpholino Morpholine at position 6; chloroaryl at position 4 290.8
Key Observations:

Morpholine Substitution: The morpholinyl group in Compound A and others (e.g., ) improves water solubility compared to non-polar substituents like phenyl or alkyl chains.

Methylthio vs.

Aryl vs. Alkyl Amines : The N-[4-morpholinylphenyl] group in Compound A introduces a planar aromatic system, contrasting with N,N-diethyl or N-methyl groups in analogs, which may alter π-π stacking interactions .

Comparison with Analogs:
  • 6-Chloro-2-(methylthio)pyrimidin-4-amine () is synthesized via direct chlorination and thiolation, whereas Compound A requires additional steps for morpholine and aryl group incorporation .
  • Morpholine introduction often involves reacting chloro-pyrimidines with morpholine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Physicochemical Properties

  • Solubility : The morpholine group in Compound A increases polarity compared to analogs like 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine (), which lacks heterocyclic substituents .
  • Hydrogen Bonding: Intramolecular N–H⋯N bonds in Compound A (similar to ) stabilize its conformation, whereas dimethylamino substituents () rely on weaker van der Waals interactions .

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